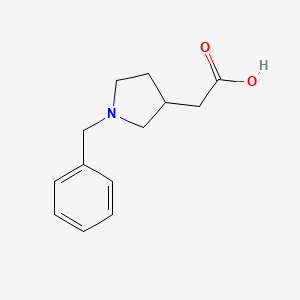

2-(1-Benzyl-3-pyrrolidinyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Benzyl-3-pyrrolidinyl)acetic acid is an organic compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom of the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid typically involves the alkylation of pyrrolidine with benzyl halides followed by carboxylation. One common method is as follows:

Alkylation: Pyrrolidine is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpyrrolidine.

Carboxylation: The N-benzylpyrrolidine is then treated with a carboxylating agent such as carbon dioxide under high pressure and temperature to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

2-(1-Benzyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Benzyl ketones or benzoic acids.

Reduction: Benzyl alcohols.

Substitution: Various benzyl derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

Research indicates that 2-(1-benzyl-3-pyrrolidinyl)acetic acid exhibits several promising biological activities:

- Analgesic Properties : Preliminary studies suggest that it may act on pain perception pathways, particularly through interactions with dopamine receptors. This positions it as a candidate for developing new analgesics.

- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, making it relevant in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also offer protection against neurodegenerative diseases.

Pharmacological Studies

Pharmacological studies are crucial in understanding the full potential of this compound:

- Binding Affinity Studies : Research has focused on its binding affinity to various receptors involved in neurotransmitter systems, particularly those related to dopamine and serotonin pathways. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in pain management and inflammation reduction. Results from these studies will inform further clinical development .

作用机制

The mechanism of action of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biochemical pathways.

相似化合物的比较

Similar Compounds

2-(1-Propyl-3-pyrrolidinyl)acetic acid: Similar structure but with a propyl group instead of a benzyl group.

2-(1-Benzyl-3-pyrrolidinyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-(1-Benzyl-3-pyrrolidinyl)acetic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and binding affinity to certain molecular targets. This makes it particularly useful in medicinal chemistry for the development of drugs targeting the central nervous system.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid, and how do they influence experimental design?

Answer: The compound’s molecular formula is C₁₃H₁₇NO₂ , with a molecular weight of 219.1259 g/mol and an exact mass of 219.1259222 . Key properties include:

- Solubility : Limited solubility in polar solvents due to the benzyl and pyrrolidine groups. Pre-solubilization in DMSO (as a stock solution) is recommended for biological assays.

- Acidity : The acetic acid moiety (pKa ~4.7) allows for pH-dependent reactivity, critical for buffer selection in synthesis or biological studies.

| Property | Value/Description | Relevance to Experimental Design |

|---|---|---|

| Molecular Weight | 219.1259 g/mol | Determines molarity calculations |

| Exact Mass | 219.1259222 | Essential for mass spectrometry validation |

| Functional Groups | Benzyl, pyrrolidine, acetic acid | Guides derivatization strategies |

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: A typical route involves:

Pyrrolidine Functionalization : Benzylation at the 1-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Acetic Acid Conjugation : Alkylation or Michael addition at the 3-position of pyrrolidine with bromoacetic acid.

Optimization Tips :

- Temperature : Maintain 0–5°C during benzylation to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

Answer: Discrepancies often arise from:

- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the benzyl protons may appear at δ 7.25–7.35 in CDCl₃ but upfield in DMSO .

- Tautomerism : The pyrrolidine ring’s flexibility can lead to conformational changes, altering IR carbonyl stretches (1700–1750 cm⁻¹). Use 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What advanced chromatographic techniques are recommended for purifying this compound, particularly when stereoisomers are present?

Answer:

- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid. Retention time differences of 1–2 minutes can resolve enantiomers .

- LC-MS : Coupling with high-resolution mass spectrometry (HRMS) validates purity and identifies by-products (e.g., incomplete benzylation intermediates) .

Q. How does the substitution pattern on the pyrrolidine ring affect the compound’s reactivity and biological activity compared to its isomers?

Answer:

- Reactivity : The 3-position’s acetic acid group facilitates nucleophilic reactions (e.g., esterification), while the 1-benzyl group enhances lipophilicity, impacting membrane permeability .

- Biological Activity : Compared to 2-(1H-pyrrol-3-yl)acetic acid, the benzyl group in this compound increases affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) due to π-π stacking interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. Data Contradiction Analysis

Q. Conflicting Melting Point Reports: How to Validate Purity?

Answer: Reported melting points (e.g., 120–125°C vs. 130–135°C) may indicate impurities or polymorphs. Conduct:

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions.

- Recrystallization : Use ethanol/water (7:3) to obtain a single crystalline form .

Methodological Notes

- Stereochemical Analysis : X-ray crystallography is gold-standard for confirming absolute configuration .

- Biological Assays : Use HEK-293 cells for receptor-binding studies, with LC-MS/MS to quantify cellular uptake .

属性

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDUYLTUETZOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391248 |

Source

|

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666853-92-5 |

Source

|

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。